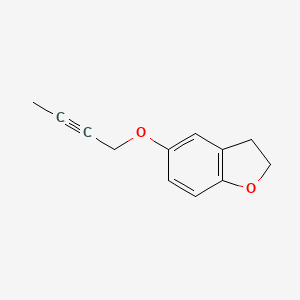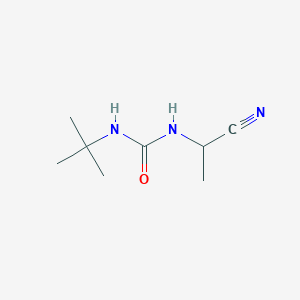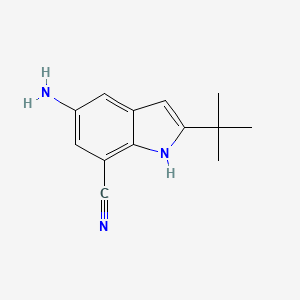
5-amino-2-tert-butyl-1H-indole-7-carbonitrile
Vue d'ensemble
Description
5-amino-2-tert-butyl-1H-indole-7-carbonitrile is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Common methods for indole synthesis include the Bartoli indole synthesis, Hemetsberger indole synthesis, and the Bischler indole synthesis . These methods often require specific reaction conditions such as high temperatures and the use of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-2-tert-butyl-1H-indole-7-carbonitrile can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
5-amino-2-tert-butyl-1H-indole-7-carbonitrile has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-amino-2-tert-butyl-1H-indole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-amino-2-methyl-1H-indol-7-carbonitrile
- 5-amino-2-ethyl-1H-indol-7-carbonitrile
- 5-amino-2-isopropyl-1H-indol-7-carbonitrile
Uniqueness
5-amino-2-tert-butyl-1H-indole-7-carbonitrile is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and selectivity in certain reactions and applications compared to similar compounds .
Propriétés
Formule moléculaire |
C13H15N3 |
|---|---|
Poids moléculaire |
213.28 g/mol |
Nom IUPAC |
5-amino-2-tert-butyl-1H-indole-7-carbonitrile |
InChI |
InChI=1S/C13H15N3/c1-13(2,3)11-6-8-4-10(15)5-9(7-14)12(8)16-11/h4-6,16H,15H2,1-3H3 |
Clé InChI |
UNRPMPPYWITSPV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=CC(=CC(=C2N1)C#N)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
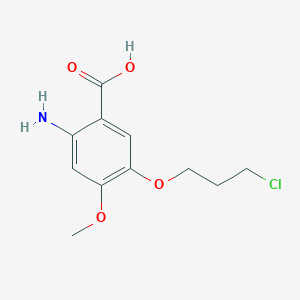
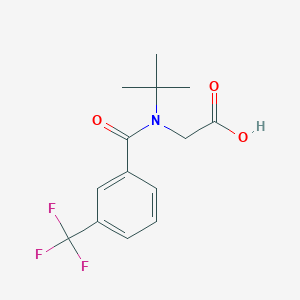
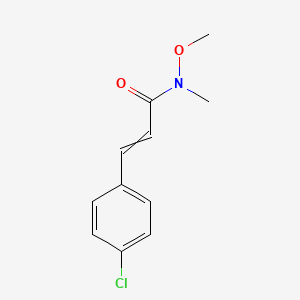
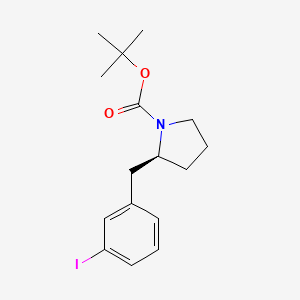
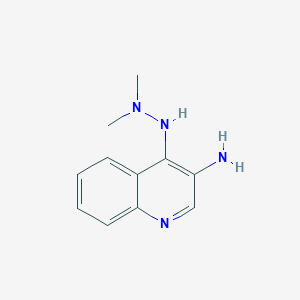
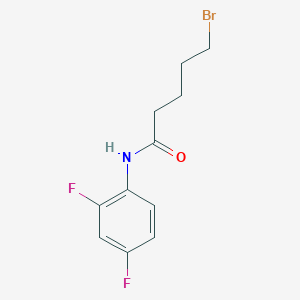
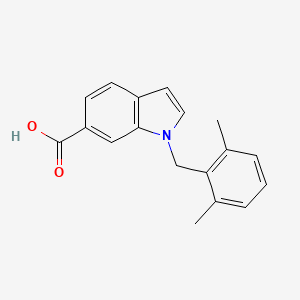
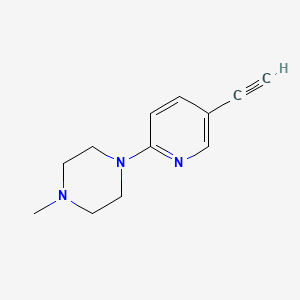
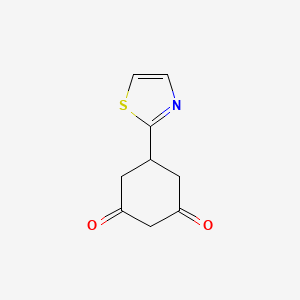
![6-Phenylethynyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B8356411.png)
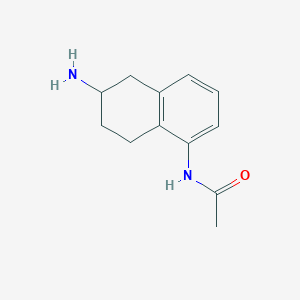
![4-[4-(1h-Pyrazol-3-yl)phenyl]morpholine](/img/structure/B8356422.png)
